Cas no 881447-67-2 (2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carbonitrile)

2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile is a brominated pyranopyran derivative with a hydroxymethyl functional group, offering versatility in synthetic applications. Its structural features, including the amino and nitrile groups, make it a valuable intermediate for constructing heterocyclic compounds, particularly in pharmaceutical and agrochemical research. The 4-bromophenyl moiety enhances reactivity for cross-coupling reactions, while the hydroxymethyl group provides a handle for further derivatization. The compound’s fused pyranopyran core contributes to its stability and potential bioactivity. Suitable for use in medicinal chemistry, it serves as a scaffold for developing novel therapeutic agents or functional materials. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carbonitrile structure
881447-67-2 structure
Product name:2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carbonitrile
CAS No:881447-67-2
MF:C16H11BrN2O4
MW:375.173543214798
CID:5475814

2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
    • 2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carbonitrile
    • Inchi: 1S/C16H11BrN2O4/c17-9-3-1-8(2-4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2
    • InChI Key: YFNPRWZVZFBBMG-UHFFFAOYSA-N
    • SMILES: C12C(=O)C=C(CO)OC=1C(C1=CC=C(Br)C=C1)C(C#N)=C(N)O2

2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2720-0019-20μmol
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2720-0019-4mg
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2720-0019-15mg
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2720-0019-20mg
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2720-0019-50mg
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2720-0019-40mg
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2720-0019-75mg
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2720-0019-10mg
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2720-0019-3mg
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2720-0019-10μmol
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
881447-67-2 90%+
10μl
$69.0 2023-05-16

Additional information on 2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carbonitrile

Research Brief on 2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile (CAS: 881447-67-2)

The compound 2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile (CAS: 881447-67-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the synthetic versatility of 881447-67-2, which features a pyranopyran scaffold substituted with a bromophenyl group, a hydroxymethyl moiety, and a nitrile functionality. The presence of these diverse functional groups makes it a promising candidate for further derivatization and structure-activity relationship (SAR) studies. Researchers have employed multi-step synthetic routes, often involving Knoevenagel condensation and cyclization reactions, to access this scaffold with high yields and purity.

In terms of biological activity, preliminary investigations suggest that 881447-67-2 exhibits moderate to potent inhibitory effects against several kinase targets implicated in cancer and inflammatory diseases. Molecular docking studies indicate that the compound may bind to the ATP-binding site of certain kinases, with the bromophenyl group playing a crucial role in hydrophobic interactions. Additionally, the hydroxymethyl group appears to facilitate hydrogen bonding with key residues in the active site.

Further pharmacological evaluation has revealed that derivatives of 881447-67-2 demonstrate promising in vitro activity against selected cancer cell lines, with IC50 values in the low micromolar range. Notably, these compounds show selectivity towards cancer cells over normal cells, suggesting a potential therapeutic window. Mechanistic studies are ongoing to elucidate the precise molecular targets and pathways affected by this class of compounds.

The stability and pharmacokinetic properties of 881447-67-2 have also been investigated. Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that the compound exhibits reasonable metabolic stability in liver microsomes, although further optimization may be required to improve its oral bioavailability. The presence of the nitrile group has been noted to potentially contribute to both the compound's reactivity and its metabolic fate.

Recent patent literature reveals growing interest in this chemical scaffold, with several pharmaceutical companies filing applications covering various derivatives of 881447-67-2 for potential use in oncology and autoimmune disorders. This intellectual property activity underscores the compound's perceived value in drug discovery pipelines.

In conclusion, 2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile represents an intriguing chemical entity with multiple opportunities for further development. Future research directions may include extensive SAR studies, target identification and validation, and optimization of pharmacokinetic properties to advance this compound towards preclinical development.

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